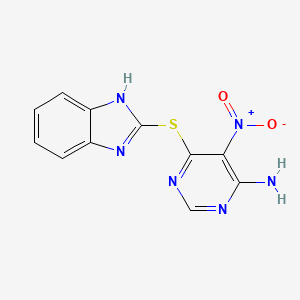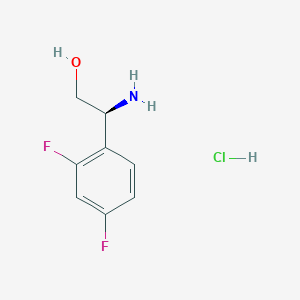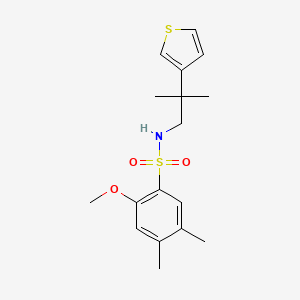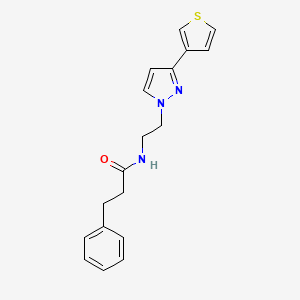![molecular formula C25H18ClN3O2S B2736856 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536705-29-0](/img/structure/B2736856.png)
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Applications in Material Science
- Development of Aromatic Polyimides: Research on compounds with thiophenyl-substituted benzidines, similar in complexity to the queried compound, has led to the development of transparent aromatic polyimides. These materials exhibit high refractive indices, small birefringence, and excellent thermomechanical stabilities, making them suitable for applications in optoelectronics and as high-performance polymers (Tapaswi et al., 2015).
Potential in Pharmacological Research
- Antitumor and Antibacterial Agents: Compounds structurally related to the queried molecule, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized and evaluated for their potential as inhibitors of thymidylate synthase, demonstrating applications as antitumor and antibacterial agents (Gangjee et al., 1996).
Insights into Chemical Reactivity and Synthesis
- Heterocyclization and Synthesis of Derivatives: Research into the heterocyclization of compounds containing chloropropenylsulfide has led to the formation of thiophene and pyrrole derivatives, offering pathways to synthesize complex molecules with potential for further modification and study (Rozentsveig et al., 2022).
Molecular Docking and Structure-Activity Relationship
- Cytotoxic Activity of Pyrimidine Derivatives: Synthesis and structural analysis of novel 5-methyl-4-thiopyrimidine derivatives have been conducted, with a focus on their cytotoxic activity. This type of research highlights the utility of pyrimidine derivatives in developing chemotherapeutic agents and understanding their interaction with biological targets (Stolarczyk et al., 2018).
Environmental and Health Implications
- Accumulation of Hydroxylated PCB Metabolites: Studies have shown that certain hydroxylated metabolites of polychlorinated biphenyls (PCBs), which share structural similarities with the queried compound, exhibit strong and selective accumulation in mammalian blood, raising concerns about their environmental and health implications (Bergman et al., 1994).
Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its potential biological activities, such as its antiviral, antimicrobial, and antitumor properties . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c1-15-6-12-18(13-7-15)29-24(31)23-22(19-4-2-3-5-20(19)27-23)28-25(29)32-14-21(30)16-8-10-17(26)11-9-16/h2-13,27H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWJDTMDVPBBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)



![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736784.png)
![2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2736788.png)


![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)
![3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2736793.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2736794.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736796.png)